Mps1-IN-1

Description

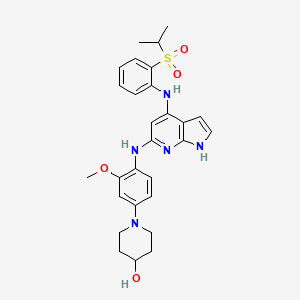

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[3-methoxy-4-[[4-(2-propan-2-ylsulfonylanilino)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]phenyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N5O4S/c1-18(2)38(35,36)26-7-5-4-6-23(26)30-24-17-27(32-28-21(24)10-13-29-28)31-22-9-8-19(16-25(22)37-3)33-14-11-20(34)12-15-33/h4-10,13,16-18,20,34H,11-12,14-15H2,1-3H3,(H3,29,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJMRSQTDLRCRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=CC(=NC3=C2C=CN3)NC4=C(C=C(C=C4)N5CCC(CC5)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649015 | |

| Record name | 1-[3-Methoxy-4-({4-[2-(propane-2-sulfonyl)anilino]-1H-pyrrolo[2,3-b]pyridin-6-yl}amino)phenyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125593-20-5 | |

| Record name | 1-[3-Methoxy-4-({4-[2-(propane-2-sulfonyl)anilino]-1H-pyrrolo[2,3-b]pyridin-6-yl}amino)phenyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mps1-IN-1 in Mitosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monopolar spindle 1 (Mps1) kinase is a critical regulator of mitotic progression, ensuring the fidelity of chromosome segregation through its central role in the spindle assembly checkpoint (SAC). Dysregulation of Mps1 is implicated in tumorigenesis, making it an attractive target for cancer therapy. Mps1-IN-1 is a potent and selective ATP-competitive inhibitor of Mps1 kinase. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular effects, providing quantitative data on its activity, and outlining key experimental protocols for its characterization.

Introduction to Mps1 Kinase

Mps1, also known as Threonine Tyrosine Kinase (TTK), is a dual-specificity kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that prevents premature anaphase onset until all chromosomes are properly attached to the mitotic spindle.[1][2][3] Mps1 is a key upstream regulator of the SAC, localizing to unattached kinetochores during mitosis.[1][4] Its kinase activity is essential for the recruitment of other SAC proteins, including Mad1 and Mad2, to the kinetochores, which in turn leads to the inhibition of the anaphase-promoting complex/cyclosome (APC/C).[1][4][5][6] Beyond its role in the SAC, Mps1 is also involved in the correction of erroneous kinetochore-microtubule attachments and has been implicated in centrosome duplication.[1][7]

This compound: A Selective Mps1 Inhibitor

This compound is a small molecule inhibitor that acts as a potent and selective ATP-competitive inhibitor of Mps1 kinase.[8] Its ability to rapidly and specifically inhibit Mps1 activity has made it an invaluable tool for dissecting the intricate functions of Mps1 in mitosis.

Biochemical Profile

This compound and its analogue, Mps1-IN-2, have been characterized through in vitro kinase assays, demonstrating their potency and selectivity.

| Compound | Target | IC50 (nM) | Kd (nM) | Assay Conditions | Reference |

| This compound | Mps1 | 367 | 27 | Lanthascreen kinase assay with 1 µM ATP | [5] |

| Mps1-IN-2 | Mps1 | 145 | - | Lanthascreen kinase assay with 1 µM ATP | [5] |

| AZ3146 | Mps1 | ~35 | - | In vitro kinase assay | [9] |

| Reversine | Mps1 | - | - | IC50 of ~6 nM for the kinase domain in vitro |

Table 1: Biochemical activity of selected Mps1 inhibitors.

Mechanism of Action in Mitosis

Inhibition of Mps1 by this compound leads to a cascade of events that ultimately disrupt the normal progression of mitosis, leading to chromosome missegregation and cell death.

Abrogation of the Spindle Assembly Checkpoint

The primary mechanism of action of this compound is the abrogation of the spindle assembly checkpoint. By inhibiting Mps1 kinase activity, this compound prevents the recruitment of essential SAC proteins, Mad1 and Mad2, to unattached kinetochores.[2][5][6] This failure to establish a functional checkpoint leads to a premature entry into anaphase, even in the presence of misaligned chromosomes.

Impact on Aurora B Kinase Activity

Mps1 activity is linked to the proper function of Aurora B kinase, another key mitotic regulator. Inhibition of Mps1 with this compound has been shown to decrease the phosphorylation of Aurora B at Threonine 232, a key residue in its activation loop.[5][10] This leads to a reduction in Aurora B kinase activity, which further contributes to defects in chromosome alignment and SAC signaling.[5][10][11]

Cellular Phenotypes

Treatment of cells with this compound results in a range of observable cellular phenotypes:

-

Premature Mitotic Exit: Cells treated with this compound spend significantly less time in mitosis compared to control cells.[2]

-

Chromosome Missegregation: The failure to properly align chromosomes before anaphase leads to gross chromosome missegregation.[5]

-

Aneuploidy: The resulting daughter cells often exhibit aneuploidy, a hallmark of genomic instability.[5]

-

Decreased Cell Viability: Prolonged inhibition of Mps1 leads to a significant reduction in cell proliferation and viability.[2]

| Phenotype | This compound Treatment Effect | Reference |

| Kinetochore-bound Mad2 | ~80% decrease in cells entering mitosis | [2] |

| Mitotic Duration | ~40% reduction in time spent in mitosis | [2] |

| Phosphorylation of Histone H3 (Ser10) | Reduction in signal, indicating decreased Aurora B activity | [10] |

| Phosphorylation of Aurora B (Thr232) | Dose-dependent reduction | [10] |

| Cell Proliferation (HCT116 cells) | Reduced to 33% of control after 96 hours with 5-10 µM | [2] |

Table 2: Cellular effects of this compound treatment.

Signaling Pathways

The central role of Mps1 in the spindle assembly checkpoint is illustrated in the following signaling pathway. This compound disrupts this pathway by inhibiting the kinase activity of Mps1.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Mps1 Kinase Assay (Lanthascreen™)

This protocol is adapted from methodologies used to assess the in vitro activity of Mps1 inhibitors.[5]

Materials:

-

Recombinant Mps1 kinase (e.g., 5 µg/mL, ~40 nM)

-

Fluorescently labeled substrate (e.g., 200 nM AF-647 E4Y substrate)

-

ATP (e.g., 1 µM)

-

This compound (or other inhibitors) at various concentrations

-

Kinase buffer (e.g., 1x Kinase Buffer A from Invitrogen)

-

TR-FRET detection reagents (e.g., Terbium-labeled anti-phospho antibody)

-

384-well assay plates

Procedure:

-

Prepare a 2X serial dilution of this compound in the kinase buffer.

-

In a 384-well plate, add 5 µL of the diluted this compound.

-

Prepare a 2X kinase/substrate mix containing Mps1 kinase and the fluorescent substrate in kinase buffer.

-

Add 5 µL of the 2X kinase/substrate mix to each well.

-

Prepare a 2X ATP solution in kinase buffer.

-

Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction by adding a solution containing EDTA.

-

Add the TR-FRET detection mix containing the terbium-labeled antibody.

-

Incubate for 30-60 minutes at room temperature.

-

Read the plate on a TR-FRET-compatible plate reader.

-

Calculate IC50 values from the resulting dose-response curves.

Immunofluorescence for Mad2 Localization

This protocol is a general guide for observing the localization of Mad2 at kinetochores.[12][13]

Materials:

-

Cells grown on coverslips (e.g., HeLa or PtK2)

-

This compound (e.g., 10 µM)

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibody: anti-Mad2 (e.g., 1:500 dilution)

-

Secondary antibody: fluorescently-conjugated anti-species IgG (e.g., Alexa Fluor 488)

-

DAPI or Hoechst for DNA staining

-

Mounting medium

Procedure:

-

Treat cells with this compound for the desired time.

-

Fix the cells with the chosen fixative.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-Mad2 antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with PBS.

-

Counterstain the DNA with DAPI or Hoechst.

-

Mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope.

Time-Lapse Microscopy for Mitotic Timing

This protocol allows for the visualization and quantification of mitotic progression in live cells.[6][14]

Materials:

-

Cells stably expressing a fluorescent histone marker (e.g., H2B-GFP)

-

Glass-bottom imaging dishes

-

Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)

-

This compound

Procedure:

-

Plate the H2B-GFP expressing cells in glass-bottom dishes.

-

Allow the cells to adhere overnight.

-

Replace the medium with fresh medium containing this compound or DMSO (control).

-

Place the dish on the microscope stage within the environmental chamber.

-

Acquire images (phase-contrast and fluorescence) at regular intervals (e.g., every 5-15 minutes) for a desired duration (e.g., 12-24 hours).

-

Analyze the resulting time-lapse movies to determine the duration of different mitotic stages (e.g., from nuclear envelope breakdown to anaphase onset).

Cell Viability Assay

This protocol measures the effect of this compound on cell proliferation and viability.[2][15]

Materials:

-

Cells of interest (e.g., HCT116)

-

96-well cell culture plates

-

This compound at various concentrations

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow cells to attach overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate for the desired duration (e.g., 72 or 96 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate cell viability as a percentage of the control (DMSO-treated) cells.

Immunoblotting for Phosphorylated Proteins

This protocol is for detecting changes in the phosphorylation status of proteins like Aurora B and Histone H3.[5][10]

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Aurora B (Thr232), anti-phospho-Histone H3 (Ser10), and loading controls (e.g., anti-actin or anti-tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE.

-

Transfer proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

This compound is a powerful chemical tool for investigating the multifaceted roles of Mps1 kinase in mitosis. Its primary mechanism of action involves the direct inhibition of Mps1's kinase activity, leading to a failure of the spindle assembly checkpoint, defective chromosome segregation, and ultimately, cell death. The detailed understanding of its mechanism, facilitated by the experimental approaches outlined in this guide, underscores the therapeutic potential of targeting Mps1 in cancers characterized by chromosomal instability. Further research utilizing this compound and other selective inhibitors will continue to illuminate the complex regulatory networks that ensure genomic integrity during cell division.

References

- 1. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mps1 kinase activity restrains anaphase during an unperturbed mitosis and targets Mad2 to kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. research.manchester.ac.uk [research.manchester.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Mps1 promotes rapid centromere accumulation of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rupress.org [rupress.org]

- 13. researchgate.net [researchgate.net]

- 14. dspace.library.uu.nl [dspace.library.uu.nl]

- 15. aacrjournals.org [aacrjournals.org]

Mps1-IN-1: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (Mps1), a dual-specificity kinase, is a critical regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] Dysregulation of Mps1 is implicated in chromosomal instability, a hallmark of cancer, making it an attractive target for therapeutic intervention.[1][3] Mps1-IN-1 is a potent and selective ATP-competitive inhibitor of Mps1 kinase, which has served as a valuable chemical probe to elucidate the downstream signaling pathways governed by Mps1. This technical guide provides an in-depth overview of the core downstream effects of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound and its effects on cellular processes.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Notes |

| IC50 | 367 nM | Half-maximal inhibitory concentration against Mps1 kinase.[1][4][5][6][7] |

| Kd | 27 nM | Dissociation constant for Mps1 kinase.[4] |

| Selectivity | >1000-fold | Against a panel of 352 kinases, with exceptions for ALK and Ltk.[6][7] |

Table 2: Cellular Effects of this compound

| Cellular Endpoint | Concentration | Effect | Cell Line |

| Kinetochore-bound Mad2 | 10 µM | 80% decrease | PtK2 |

| Kinetochore-bound Mad2 (with Nocodazole) | 10 µM | 70% decrease | PtK2 |

| Time in Mitosis | 10 µM | ~40% reduction | PtK2 |

| General Cellular Activity | 1-10 µM | Inhibition of Mps1-dependent activities.[8] | Various |

Core Downstream Signaling Pathways

Inhibition of Mps1 by this compound perturbs the spindle assembly checkpoint by disrupting a cascade of phosphorylation events essential for the recruitment of checkpoint proteins to unattached kinetochores.

Disruption of the Spindle Assembly Checkpoint (SAC)

Mps1 kinase activity is a prerequisite for the establishment and maintenance of the SAC. This compound-mediated inhibition of Mps1 prevents the recruitment of crucial checkpoint proteins, Mad1 and Mad2, to unattached kinetochores.[1] This failure to assemble the mitotic checkpoint complex (MCC) leads to a premature exit from mitosis, even in the presence of microtubule poisons like nocodazole, and results in gross aneuploidy.[1]

References

- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Mechanism | Concentration [selleckchem.com]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. rndsystems.com [rndsystems.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

Mps1-IN-1: A Technical Guide to its Role in Spindle Assembly Checkpoint Control

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Mps1-IN-1, a potent and selective inhibitor of the Monopolar Spindle 1 (Mps1) kinase. Mps1 is a critical regulator of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Inhibition of Mps1 by small molecules like this compound represents a promising therapeutic strategy in oncology by inducing chromosomal instability and subsequent cell death in cancer cells. This document details the mechanism of action of this compound, its effects on SAC signaling, and provides comprehensive quantitative data and detailed experimental protocols for researchers investigating this pathway.

Introduction to Mps1 and the Spindle Assembly Checkpoint

The Spindle Assembly Checkpoint (SAC) is a fundamental cell cycle control mechanism that prevents the premature separation of sister chromatids until each chromosome is properly attached to the mitotic spindle. This process is essential for maintaining genomic stability. The Mps1 kinase is a key upstream regulator of the SAC.[1][2] When kinetochores are unattached to microtubules, Mps1 is activated and initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, thereby preventing the degradation of cyclin B and securin, which are essential for mitotic progression. Once all chromosomes are correctly attached, Mps1 activity at the kinetochores is reduced, the SAC is silenced, and the cell proceeds into anaphase.

Mps1 is overexpressed in various human cancers, and its elevated levels are often associated with aneuploidy and poor prognosis.[3][4] This has made Mps1 an attractive target for cancer therapy. By inhibiting Mps1, the SAC can be abrogated, leading to premature anaphase entry, severe chromosome mis-segregation, and ultimately, cell death in rapidly dividing cancer cells.[5]

This compound: A Selective Mps1 Inhibitor

This compound is a potent, selective, and ATP-competitive inhibitor of the Mps1 kinase.[6] Its discovery and characterization have provided a valuable chemical tool to dissect the intricate roles of Mps1 in cell cycle control.

Mechanism of Action

This compound binds to the ATP-binding pocket of Mps1, preventing its kinase activity. This inhibition disrupts the downstream signaling cascade of the SAC. Specifically, this compound has been shown to:

-

Prevent the recruitment of Mad1 and Mad2 to unattached kinetochores: Mad1 and Mad2 are essential components of the MCC. Mps1 phosphorylation is a critical step for their localization to kinetochores. Inhibition of Mps1 by this compound leads to a significant reduction in kinetochore-bound Mad1 and a near-complete loss of Mad2 localization.[5][7][8]

-

Reduce Aurora B kinase activity: Mps1 can phosphorylate Borealin, a subunit of the Chromosomal Passenger Complex (CPC), which is necessary for the full activation of Aurora B kinase.[9] this compound treatment leads to decreased phosphorylation of Aurora B at its activation loop (Thr232) and reduced phosphorylation of its downstream substrates, such as Histone H3 at Serine 10.[1][10]

-

Promote premature mitotic exit: By inactivating the SAC, this compound allows cells to exit mitosis prematurely, even in the presence of spindle poisons like nocodazole or taxol, which would normally induce a robust mitotic arrest.[5] This leads to a shortened mitotic duration.

-

Induce aneuploidy and cell death: The premature and erroneous segregation of chromosomes resulting from SAC abrogation leads to gross aneuploidy.[5] This genomic instability ultimately triggers cell death, particularly in cancer cells that are often more reliant on a functional SAC for survival.

Quantitative Data on this compound

The following tables summarize the key quantitative data regarding the activity and cellular effects of this compound.

| Parameter | Value | Reference |

| Mps1 IC50 | 367 nM | [6][11] |

| Mps1 Kd | 27 nM | [6][11] |

| Cellular Concentration for SAC override | 2-10 µM | [11] |

Table 1: Biochemical and Cellular Potency of this compound.

| Cellular Effect | Quantitative Measurement | Conditions | Reference |

| Mad2 kinetochore localization | ~80% decrease | PtK2 cells treated with 10 µM this compound | [8] |

| Mad2 kinetochore localization | ~70% decrease | PtK2 cells co-treated with 10 µM this compound and nocodazole | [8] |

| Mitotic duration | ~40% reduction | PtK2 cells treated with 10 µM this compound | [5] |

| Phospho-Histone H3 (Ser10) levels | Dose-dependent reduction | HeLa and U2OS cells treated with this compound | [1] |

| Phospho-Aurora B (Thr232) levels | Dose-dependent reduction | U2OS cells treated with this compound | [1] |

Table 2: Cellular Effects of this compound.

Signaling Pathways and Experimental Workflows

Mps1 Signaling Pathway in Spindle Assembly Checkpoint Activation

Caption: Mps1 signaling at unattached kinetochores to activate the SAC.

Mechanism of Action of this compound

Caption: Inhibition of Mps1 by this compound abrogates the SAC, leading to aneuploidy and cell death.

Experimental Workflow for Assessing SAC Activity after this compound Treatment

Caption: Workflow for evaluating the effect of this compound on the SAC.

Detailed Experimental Protocols

Immunoblotting for Cell Cycle Markers

This protocol is for assessing the levels of key cell cycle proteins like Cyclin B and phospho-Histone H3 (Ser10) following this compound treatment.

Materials:

-

Cell lysis buffer (RIPA buffer or similar)

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-Cyclin B1 (e.g., Cell Signaling Technology, #4138, 1:1000 dilution)

-

Anti-phospho-Histone H3 (Ser10) (e.g., Cell Signaling Technology, #9701, 1:1000 dilution)

-

Anti-GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Culture and treat cells as per the experimental design.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine protein concentration of the supernatant using a BCA assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Immunofluorescence for Mad1/Mad2 Localization

This protocol is for visualizing the localization of Mad1 and Mad2 at kinetochores.

Materials:

-

Cells grown on coverslips

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibodies:

-

Anti-Mad1 (e.g., Santa Cruz Biotechnology, sc-65494, 1:200 dilution)

-

Anti-Mad2 (e.g., Bethyl Laboratories, A300-301A, 1:500 dilution)

-

Anti-CREST/ACA (kinetochore marker, e.g., Antibodies Incorporated, 15-234, 1:1000 dilution)

-

-

Fluorophore-conjugated secondary antibodies

-

DAPI (for nuclear counterstaining)

-

Mounting medium

Procedure:

-

Culture and treat cells on coverslips.

-

Wash cells briefly with PBS.

-

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block with 3% BSA in PBS for 1 hour at room temperature.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides.

-

Image using a fluorescence or confocal microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the cell cycle distribution of a cell population using propidium iodide (PI) staining.

Materials:

-

Harvested cells

-

Ice-cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

-

Harvest cells by trypsinization and wash with PBS.

-

Resuspend the cell pellet in a small volume of PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

In Vitro Mps1 Kinase Assay

This protocol is for measuring the enzymatic activity of Mps1 in the presence of an inhibitor.

Materials:

-

Recombinant human Mps1 kinase

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP solution

-

This compound or other test compounds

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid wash solution (0.75%)

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, MBP, and the test compound (this compound) at various concentrations.

-

Add recombinant Mps1 kinase to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

-

Incubate for 20-30 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound to determine the IC50 value.

Colony Formation Assay

This protocol assesses the long-term effect of this compound on cell viability and proliferative capacity.

Materials:

-

Single-cell suspension of the desired cell line

-

Complete growth medium

-

6-well plates

-

This compound

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Seed a low density of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or DMSO as a control.

-

Incubate the plates for 7-14 days, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the inhibitor.

-

After the incubation period, wash the wells with PBS.

-

Fix the colonies with 100% methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 15-30 minutes.

-

Gently wash the wells with water to remove excess stain and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Calculate the plating efficiency and surviving fraction for each treatment condition.

Conclusion

This compound is a valuable tool for studying the intricate mechanisms of the Spindle Assembly Checkpoint. Its ability to potently and selectively inhibit Mps1 kinase activity allows for the precise dissection of its role in mitosis and provides a strong rationale for the development of Mps1 inhibitors as anticancer therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers in both academic and industrial settings to further explore the biology of Mps1 and its potential as a therapeutic target.

References

- 1. researchgate.net [researchgate.net]

- 2. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Aurora B gradient sustains kinetochore stability in anaphase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Mechanism | Concentration [selleckchem.com]

- 7. Mps1 kinase activity restrains anaphase during an unperturbed mitosis and targets Mad2 to kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mps1 phosphorylates Borealin to control Aurora B activity and chromosome alignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide: Investigating the Role of Mps1-IN-1 in Aneuploidy Induction

Introduction

Monopolar spindle 1 (Mps1), also known as TTK, is a conserved dual-specificity protein kinase that plays a pivotal role in the cell cycle.[1][2] Its functions are critical for maintaining genomic integrity, including roles in centrosome duplication and the spindle assembly checkpoint (SAC).[3][4] The SAC is a crucial surveillance mechanism that ensures the high fidelity of chromosome segregation during mitosis by delaying the onset of anaphase until all sister chromatids have achieved proper bipolar attachment to the mitotic spindle.[5][6] Failures in this process can lead to chromosome mis-segregation, resulting in aneuploidy—an abnormal number of chromosomes.[3][7] Aneuploidy is a hallmark of most human cancers and is linked to chromosomal instability (CIN).[4][8]

This compound is a selective, small-molecule inhibitor of Mps1 kinase.[1] It serves as a critical chemical tool to rapidly and reversibly inhibit Mps1 activity, allowing researchers to dissect its specific functions within the cell cycle.[1][9] By inhibiting Mps1, this compound effectively overrides the SAC, which forces cells into a premature anaphase, leading to gross chromosome mis-segregation and the induction of aneuploidy.[1][10] This guide provides a comprehensive overview of the mechanism of this compound, summarizes key quantitative data, and presents detailed experimental protocols for its use in studying aneuploidy.

Mechanism of Action: From SAC Inhibition to Aneuploidy

The Spindle Assembly Checkpoint (SAC) Signaling Pathway

The SAC is a complex signaling network that originates at unattached kinetochores—the protein structures on centromeres where spindle microtubules attach.[3][6] When a kinetochore is not properly attached to microtubules, the SAC is activated to prevent premature sister chromatid separation.[11] Mps1 is a master regulator at the apex of this pathway.[5] The process begins with the recruitment of Mps1 to unattached kinetochores, a step promoted by the Aurora B kinase.[3][11] Once localized, Mps1 phosphorylates the kinetochore scaffold protein KNL1, creating docking sites for the recruitment of other essential SAC proteins, including Mad1, Mad2, Bub1, and BubR1.[5][11] This cascade culminates in the formation of the Mitotic Checkpoint Complex (MCC), which binds to and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase.[3][5] The inhibition of APC/C prevents the degradation of its key substrates, securin and cyclin B, thereby maintaining the mitotic state and preventing anaphase onset.[5][11]

Aneuploidy Induction by this compound

This compound functions by directly inhibiting the kinase activity of Mps1.[1] This inhibition prevents the phosphorylation of KNL1 and disrupts the entire downstream signaling cascade of the SAC.[1][11] Consequently, crucial SAC proteins like Mad1 and Mad2 fail to localize to unattached kinetochores.[1] Without these components, the MCC cannot be formed, and the APC/C remains active.[10]

Even in the presence of spindle-perturbing agents like nocodazole or taxol, which create numerous unattached kinetochores, this compound can override the resulting mitotic arrest.[1][12] The active APC/C prematurely targets securin and cyclin B for degradation, forcing the cell to exit mitosis and enter anaphase before all chromosomes are correctly aligned.[1] This premature anaphase entry in the face of incorrect kinetochore-microtubule attachments leads to severe chromosome segregation errors, such as lagging chromosomes and chromosome bridges.[2] The resulting daughter cells inherit an incorrect complement of chromosomes, a state known as aneuploidy.[1][10] This process can ultimately trigger mitotic catastrophe and apoptosis, particularly in cancer cells that are often highly aneuploid and more reliant on a functional SAC for survival.[2][10]

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound based on published literature.

Table 1: Potency and Cellular Activity of this compound

| Parameter | Value | Reference |

| In Vitro IC₅₀ | 367 nM | [1] |

| Recommended Cellular Activity Range | 1 - 10 µM | [9] |

Table 2: Cellular Effects of this compound on Mitosis

| Effect | Observation | Cell Line | Reference |

| Mitotic Escape | Majority of cells escape nocodazole-induced arrest within 1 hour. | HeLa S3 | [1] |

| Mitotic Duration | ~40% reduction in the time spent in mitosis compared to control. | PtK2 | [1] |

| SAC Protein Localization | ~70% reduction in kinetochore-bound Mad2 in the presence of nocodazole. | PtK2 | [1] |

| Aneuploidy Induction | Moderate aneuploidy observed at high doses (25 µM). | hTERT-RPE1, MCF10A | [1] |

Experimental Protocols

The following protocols provide a framework for investigating the role of this compound in aneuploidy induction.

Cell Culture and this compound Treatment

This protocol describes the general procedure for treating cultured cells with this compound to study its effects on mitosis.

-

Cell Seeding: Plate cells (e.g., HeLa or U2OS) on appropriate culture vessels (e.g., glass coverslips in a 6-well plate for imaging, or larger flasks for biochemical analysis) at a density that will result in 50-70% confluency at the time of treatment.

-

Cell Synchronization (Optional): To enrich for mitotic cells, a synchronization protocol can be employed. A common method is a thymidine-nocodazole block.[1]

-

Preparation of this compound: Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C.

-

Treatment: Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 2.5-10 µM).[1][9] Also prepare a vehicle control using the same concentration of DMSO.

-

Co-treatment (Optional): To assess SAC override, cells can be pre-treated with a spindle-perturbing agent like nocodazole (e.g., 200 ng/ml) to induce mitotic arrest before adding this compound.[1][13]

-

Incubation: Replace the medium on the cells with the this compound or vehicle control medium. Incubate for the desired period (e.g., 1-4 hours for acute SAC override studies, or longer for cell viability assays).[1]

-

Harvesting: After incubation, proceed immediately to downstream analysis such as immunofluorescence or chromosome counting.

Immunofluorescence Staining of Mitotic Spindles and Chromosomes

This protocol allows for the visualization of mitotic defects, including chromosome misalignment and mis-segregation.[14]

-

Cell Preparation: Grow and treat cells on sterile glass coverslips as described in Protocol 4.1.

-

Rinse: Gently rinse the coverslips with 37°C PHEM buffer (60 mM PIPES, 25 mM HEPES, 10 mM EGTA, 4 mM MgCl₂, pH 7.0).[14]

-

Permeabilization (Optional but recommended): To improve antibody access, pre-extract cells with PHEM buffer containing 1.0% Triton X-100 for 5 minutes at 37°C.[14]

-

Fixation: Fix the cells with freshly prepared 4% paraformaldehyde in PHEM for 20 minutes at 37°C.[14]

-

Washing: Wash the cells three times for 5 minutes each with PHEM-T (PHEM + 0.1% Triton X-100).[14]

-

Blocking: Block non-specific antibody binding by incubating coverslips in a blocking buffer (e.g., 10% boiled donkey serum in PHEM) for 1 hour at room temperature.[14]

-

Primary Antibody Incubation: Incubate the coverslips with primary antibodies diluted in blocking buffer (e.g., 5% BDS) overnight at 4°C.[14]

-

Example: Mouse anti-α-tubulin to label mitotic spindles.

-

-

Washing: Wash the coverslips five times for 3 minutes each in PHEM-T.[14]

-

Secondary Antibody Incubation: Incubate with fluorescently-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-mouse) diluted in blocking buffer for 45-60 minutes at room temperature, protected from light.[14]

-

Washing: Repeat the washing step from step 8.

-

DNA Staining: Incubate with a DNA dye solution (e.g., 2 ng/ml DAPI in PHEM) for 5 minutes.[14]

-

Mounting: Rinse the coverslips briefly in PHEM and mount them onto glass slides using an antifade mounting medium. Seal the coverslip with nail polish and store at 4°C.[14]

-

Imaging: Visualize the cells using a fluorescence microscope.

Chromosome Counting for Aneuploidy Analysis

This protocol describes the preparation of metaphase spreads for direct visualization and counting of chromosomes.[7]

-

Cell Treatment: Treat cells with this compound for a duration sufficient to allow one or more cell divisions (e.g., 24-48 hours).

-

Mitotic Arrest: Add a mitotic arresting agent (e.g., colcemid or nocodazole) to the culture medium for 2-4 hours to accumulate cells in metaphase.

-

Cell Harvest: Collect mitotic cells by gentle shake-off (for adherent cells) or centrifugation (for suspension cells).

-

Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution (e.g., 75 mM KCl) and incubate for 15-20 minutes at 37°C. This swells the cells and helps disperse the chromosomes.

-

Fixation: Gently add freshly prepared, ice-cold Carnoy's fixative (3:1 methanol:acetic acid). Centrifuge, remove the supernatant, and repeat the fixation step two more times.

-

Slide Preparation: Resuspend the final cell pellet in a small volume of fixative. Drop the cell suspension from a height onto clean, humid microscope slides. This action helps to spread the chromosomes.

-

Staining: Air-dry the slides. Stain the chromosomes with a suitable stain, such as DAPI or Giemsa.

-

Counting: Using a light or fluorescence microscope with a high-power objective (e.g., 100x), locate well-spread metaphases and manually count the number of chromosomes in at least 50-100 individual cells to determine the distribution of chromosome numbers.[15]

Conclusion

This compound is an invaluable tool for probing the intricacies of the spindle assembly checkpoint and the mechanisms underlying chromosomal instability. By potently inhibiting Mps1 kinase, it effectively abrogates the SAC, leading to premature mitotic exit and a high frequency of chromosome mis-segregation.[1] This induced aneuploidy provides a robust model system for studying the cellular consequences of gaining or losing chromosomes, a condition central to cancer biology. The experimental protocols detailed in this guide offer a clear path for researchers to utilize this compound to visualize and quantify the induction of aneuploidy, furthering our understanding of mitotic regulation and exploring novel therapeutic strategies that exploit the inherent vulnerabilities of aneuploid cancer cells.[2][10]

References

- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High levels of the Mps1 checkpoint protein are protective of aneuploidy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A changing view of how MPS1 initiates the Spindle Assembly Checkpoint - Dunn School [path.ox.ac.uk]

- 7. eriba.umcg.nl [eriba.umcg.nl]

- 8. Chromosome instability induced by Mps1 and p53 mutation generates aggressive lymphomas exhibiting aneuploidy-induced stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 10. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 14. pubcompare.ai [pubcompare.ai]

- 15. researchgate.net [researchgate.net]

Mps1-IN-1: A Technical Guide to its Effects on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (Mps1), a dual-specificity kinase, is a critical regulator of mitotic progression and the spindle assembly checkpoint (SAC).[1][2] Its proper function ensures the fidelity of chromosome segregation, preventing aneuploidy, a hallmark of many cancers.[3][4] Mps1's role in multiple phases of the cell cycle has made it an attractive target for therapeutic intervention.[1][2] This technical guide provides an in-depth overview of Mps1-IN-1, a potent and selective ATP-competitive inhibitor of Mps1 kinase, and its detailed effects on cell cycle progression.[3][5]

This compound: Potency and Selectivity

This compound is a pyrrolopyridine-based compound that demonstrates moderate to potent inhibition of Mps1 kinase activity.[3] It is characterized by its high selectivity, which makes it a valuable tool for dissecting the specific roles of Mps1 in cellular processes.[3][6]

| Parameter | Value | Assay Condition | Reference |

| IC50 | 367 nM | In vitro kinase assay (1 µM ATP) | [3][5] |

| Kd | 27 nM | - | [5] |

| Selectivity | >1000-fold | Against a panel of 352 kinases | [3][6][7] |

| Notable Off-Targets | ALK, Ltk | - | [3] |

Core Mechanism: Abrogation of the Spindle Assembly Checkpoint

The primary mechanism by which this compound affects cell cycle progression is through the abrogation of the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism that delays the onset of anaphase until all sister chromatids are correctly attached to the mitotic spindle.[1][8] Mps1 plays a pivotal role at the apex of the SAC signaling cascade.[9]

Inhibition of Mps1 kinase activity by this compound leads to a cascade of events that ultimately dismantle the SAC's authority. This results in a premature exit from mitosis, even in the presence of unattached or improperly attached chromosomes, leading to severe chromosome mis-segregation and aneuploidy.[3][4]

Signaling Pathway Disruption

The following diagram illustrates the central role of Mps1 in the Spindle Assembly Checkpoint and the disruptive effect of this compound.

Caption: this compound inhibits Mps1 kinase activity, preventing the recruitment and activation of downstream SAC components, leading to premature APC/C activation and mitotic exit.

Quantitative Effects on Mitotic Progression

Treatment of cells with this compound leads to measurable changes in the dynamics of mitosis.

| Parameter | Cell Line | Treatment | Observation | Reference |

| Mitotic Duration | PtK2 | 10 µM this compound | ~40% reduction in time spent in mitosis compared to DMSO control. | [3] |

| Kinetochore-bound Mad2 | PtK2 | 10 µM this compound | 80% decrease compared to DMSO-treated cells. | [3] |

| Kinetochore-bound Mad2 (Nocodazole) | PtK2 | 10 µM this compound + Nocodazole | 70% reduction compared to nocodazole-treated cells. | [3] |

| Anaphase Onset | HeLa | Mps1 RNAi | Accelerated onset of anaphase (~9 minutes after metaphase vs. ~18 minutes in control). | [10] |

Impact on Aurora B Kinase Activity

Mps1 has been shown to lie upstream of Aurora B kinase in the checkpoint signaling pathway.[3] Inhibition of Mps1 with this compound results in a decrease in Aurora B activity, further contributing to the destabilization of the SAC.

| Parameter | Cell Line | Treatment | Observation | Reference |

| Phosphorylation of Histone H3 (Ser10) | HeLa, U2OS | This compound | Dose-dependent reduction in phosphorylation (a direct Aurora B substrate). | [3] |

| Phosphorylation of Aurora B (Thr232) | U2OS | This compound | Dose-dependent reduction in activation loop phosphorylation. | [3] |

Induction of Apoptosis and Effects on Cell Viability

Prolonged exposure to this compound, leading to persistent chromosome mis-segregation, ultimately triggers apoptotic cell death.

| Parameter | Cell Line | Treatment | Observation | Reference |

| PARP Cleavage | HCT116 | This compound (various concentrations) | Observed after 48 hours of treatment, indicating apoptosis. | [3] |

| Cell Viability | HCT-116 | MPI-0479605 (another Mps1 inhibitor) | Significant decrease at 48 and 72 hours. | [11] |

| Caspase-3/7 Activity | HCT-116 | MPI-0479605 | Induced, with highest levels at 48 hours. | [11] |

Experimental Protocols

Cell Culture and Synchronization

-

Cell Lines: HCT116, U2OS, HeLa, and PtK2 cells are commonly used.[3]

-

Synchronization:

Immunofluorescence Microscopy

This technique is crucial for visualizing the localization of key mitotic proteins.

Caption: A typical workflow for immunofluorescence analysis of this compound's effects on protein localization.

Immunoblotting

Immunoblotting is used to quantify the levels and phosphorylation status of proteins.

-

Cell Lysis: Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., anti-Cyclin B, anti-phospho-Histone H3), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.

Flow Cytometry (FACS Analysis)

FACS analysis is employed to determine the cell cycle distribution of a cell population.

-

Cell Harvest: Cells are harvested by trypsinization.

-

Fixation: Cells are fixed, typically in cold 70% ethanol.

-

Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A.

-

Analysis: The DNA content of individual cells is measured by a flow cytometer, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound serves as a powerful chemical probe for elucidating the intricate functions of Mps1 kinase in cell cycle control. Its ability to potently and selectively inhibit Mps1 disrupts the spindle assembly checkpoint, leading to premature mitotic exit, chromosome mis-segregation, and ultimately, apoptosis. The detailed understanding of its mechanism of action and its quantifiable effects on cellular processes, as outlined in this guide, provides a solid foundation for researchers in basic science and drug development who are focused on targeting mitotic kinases for therapeutic benefit.

References

- 1. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitotic Protein Kinase 1: Role in Spindle Assembly Checkpoint Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Mechanism | Concentration [selleckchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound dihydrochloride | Monopolar Spindle 1 Kinase | Tocris Bioscience [tocris.com]

- 8. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

- 11. aacrjournals.org [aacrjournals.org]

The Discovery and Development of Mps1-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Mps1-IN-1, a potent and selective ATP-competitive inhibitor of the Monopolar Spindle 1 (Mps1) kinase. Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures accurate chromosome segregation during mitosis. Dysregulation of Mps1 is implicated in tumorigenesis, making it an attractive target for cancer therapy. This document details the discovery, chemical properties, and mechanism of action of this compound. Furthermore, it provides comprehensive experimental protocols for key assays used in its characterization and visual representations of the Mps1 signaling pathway and experimental workflows to facilitate a deeper understanding of this important research tool.

Introduction

Monopolar Spindle 1 (Mps1), also known as Threonine and Tyrosine kinase (TTK), is a dual-specificity protein kinase that plays a central role in the spindle assembly checkpoint (SAC). The SAC ensures the fidelity of chromosome segregation by delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Mps1 is a key upstream kinase in the SAC signaling cascade, and its activity is essential for the recruitment of other checkpoint proteins, such as Mad1 and Mad2, to unattached kinetochores.[1] Given its critical role in maintaining genomic stability, and its overexpression in various cancers, Mps1 has emerged as a promising target for the development of novel anticancer therapeutics.

This compound was identified as a potent and selective inhibitor of Mps1 kinase.[1] Its discovery has provided a valuable chemical probe to dissect the complex functions of Mps1 in both normal cell division and in the context of cancer. This guide will serve as a comprehensive resource for researchers working with or interested in the development of Mps1 inhibitors.

This compound: Core Data

Chemical Properties

This compound is a small molecule inhibitor belonging to the pyrrolopyridine scaffold.[1]

| Property | Value | Reference |

| Chemical Name | 1-[3-Methoxy-4-[[4-[[2-[(1-methylethyl)sulfonyl]phenyl]amino]-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]phenyl]-4-piperidinol | [2] |

| Molecular Formula | C₂₈H₃₃N₅O₄S | [3] |

| Molecular Weight | 535.7 g/mol | [3] |

| CAS Number | 1125593-20-5 | [3] |

| Solubility | Soluble in DMSO | [4] |

In Vitro and Cellular Activity

This compound demonstrates potent and selective inhibition of Mps1 kinase activity in biochemical and cell-based assays.

| Parameter | Value | Assay Conditions | Reference |

| IC₅₀ (In Vitro) | 367 nM | Lanthascreen Kinase Assay with 1 µM ATP | [1][5] |

| K_d | 27 nM | - | [5] |

| Cellular Potency | 5 - 10 µM | Inhibition of Mps1-dependent SAC activity in HCT116 cells | [1] |

| Selectivity | >1000-fold selective against a panel of 352 kinases (exceptions: ALK, Ltk) | Kinase screening panel | [2] |

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Mps1 kinase domain and preventing its catalytic activity.[1] This inhibition disrupts the Mps1 signaling cascade, leading to a failure of the spindle assembly checkpoint.

The primary consequences of Mps1 inhibition by this compound include:

-

Disruption of Mad2 Recruitment: this compound prevents the localization of the Mad1-Mad2 complex to unattached kinetochores, a critical step in SAC activation.[1][2]

-

Reduced Aurora B Kinase Activity: Inhibition of Mps1 leads to decreased activity of Aurora B kinase, another important mitotic kinase.[1]

-

Premature Mitotic Exit: By overriding the SAC, this compound causes cells to exit mitosis prematurely, even in the presence of unattached chromosomes.[1]

-

Aneuploidy and Cell Death: The resulting chromosome missegregation leads to aneuploidy and can ultimately trigger cell death.[1]

Experimental Protocols

In Vitro Mps1 Kinase Assay (Lanthascreen™)

This protocol is adapted from the methods described for the characterization of this compound.[1]

Materials:

-

Recombinant Mps1 kinase

-

LanthaScreen™ Tb-anti-pSubstrate Antibody

-

Fluorescein-labeled substrate peptide (e.g., AF-647 E4Y)

-

ATP

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Stop Solution (e.g., 20 mM EDTA in Kinase Buffer)

-

384-well low-volume microplates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

-

Prepare Reagents:

-

Prepare a 2X Mps1 kinase solution in Kinase Buffer.

-

Prepare a 2X substrate/ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km for Mps1.

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Buffer to create a 4X inhibitor solution.

-

-

Assay Assembly:

-

Add 2.5 µL of 4X this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of 2X Mps1 kinase solution to each well.

-

Initiate the kinase reaction by adding 5 µL of 2X substrate/ATP solution to each well.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Reaction Termination and Detection:

-

Add 10 µL of Stop Solution containing the Tb-anti-pSubstrate antibody to each well.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium and fluorescein wavelengths.

-

Calculate the TR-FRET ratio and determine the IC₅₀ value for this compound.

-

Immunoblotting for Mps1 Pathway Analysis

This protocol outlines a general procedure for analyzing the phosphorylation status of Mps1 downstream targets.

Materials:

-

Cell lines (e.g., HCT116, U2OS)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-phospho-Aurora B (Thr232), anti-Mps1, anti-Cyclin B)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with this compound at desired concentrations for the appropriate duration.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Signal Detection:

-

Incubate the membrane with chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Cell Viability/Proliferation Assay (Syto60)

This protocol is based on the use of a nucleic acid stain to quantify cell number.[1]

Materials:

-

Cell lines (e.g., HCT116)

-

This compound

-

Complete cell culture medium

-

Syto60 nucleic acid stain

-

96-well clear-bottom black plates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of this compound. Include a DMSO vehicle control.

-

-

Incubation:

-

Incubate the plates for the desired time points (e.g., 24, 48, 72, 96 hours).

-

-

Staining:

-

At each time point, remove the medium and add a solution of Syto60 in a suitable buffer (e.g., PBS with 0.1% Triton X-100) to each well.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for Syto60 (e.g., excitation ~650 nm, emission ~670 nm).

-

-

Data Analysis:

-

Normalize the fluorescence values to the DMSO control for each time point to determine the effect on cell proliferation.

-

In Vivo Studies

Limited in vivo pharmacokinetic and efficacy data are available specifically for this compound in the public domain. However, studies with other Mps1 inhibitors have demonstrated that targeting Mps1 can lead to tumor growth inhibition in xenograft models.[6][7] These studies also highlight potential dose-limiting toxicities, such as myelosuppression, which are consistent with the role of Mps1 in normally proliferating tissues.[6] Further investigation is required to fully characterize the in vivo properties of this compound.

Conclusion

References

- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound dihydrochloride | Monopolar Spindle 1 Kinase | Tocris Bioscience [tocris.com]

- 3. caymanchem.com [caymanchem.com]

- 4. glpbio.com [glpbio.com]

- 5. This compound | Mechanism | Concentration [selleckchem.com]

- 6. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Mps1-IN-1: A Technical Guide to its Chemical Structure, Properties, and Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mps1-IN-1 is a potent and selective ATP-competitive inhibitor of the Monopolar Spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. By delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle, the SAC prevents aneuploidy, a hallmark of many cancers. This compound, by targeting a key kinase in this pathway, serves as a valuable tool for dissecting the mechanisms of mitotic progression and as a potential starting point for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the chemical structure, biochemical properties, and cellular effects of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound belongs to the pyrrolopyridine class of kinase inhibitors. Its chemical structure is characterized by a central pyrrolo[2,3-b]pyridine core.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-(4-((4-((2-(isopropylsulfonyl)phenyl)amino)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)-3-methoxyphenyl)piperidin-4-ol | [1] |

| Molecular Formula | C28H33N5O4S | [1] |

| Molecular Weight | 535.66 g/mol | [2] |

| CAS Number | 1125593-20-5 | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility | Soluble in DMSO (30 mg/mL) and DMF (50 mg/mL). Limited solubility in aqueous buffers. | [1] |

| Storage | Store as a solid at -20°C for long-term stability. Solutions are unstable and should be prepared fresh. | [2] |

Biochemical Activity and Selectivity

This compound is a highly potent inhibitor of Mps1 kinase activity. It acts by competing with ATP for binding to the kinase's active site.

Table 2: In Vitro Biochemical Activity of this compound

| Parameter | Value | Description | Reference |

| IC50 (Mps1) | 367 nM | Half-maximal inhibitory concentration against Mps1 kinase. | [2][3] |

| Kd (Mps1) | 27 nM | Dissociation constant for the binding of this compound to Mps1 kinase. | [2] |

This compound exhibits remarkable selectivity for Mps1 over a broad panel of other kinases, making it a specific tool for studying Mps1 function. It has been shown to have over 1,000-fold selectivity against a panel of 352 kinases.[1]

Mechanism of Action and Cellular Effects

This compound exerts its cellular effects by inhibiting the kinase activity of Mps1, which plays a pivotal role in the spindle assembly checkpoint.

Spindle Assembly Checkpoint (SAC) Signaling Pathway

Mps1 is a key upstream kinase in the SAC signaling cascade. Upon detection of unattached or improperly attached kinetochores, Mps1 is activated and initiates a phosphorylation cascade that leads to the assembly of the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of securin and cyclin B and delaying the onset of anaphase.

Cellular Phenotypes Induced by this compound

Inhibition of Mps1 by this compound leads to a number of distinct cellular phenotypes:

-

Disruption of Mad1 and Mad2 Localization: this compound treatment prevents the recruitment of the essential checkpoint proteins Mad1 and Mad2 to unattached kinetochores.[3] This is a key step in the inactivation of the SAC.

-

Premature Mitotic Exit: By overriding the SAC, this compound causes cells to exit mitosis prematurely, even in the presence of microtubule poisons like nocodazole that would normally induce a robust mitotic arrest.[3]

-

Reduced Aurora B Kinase Activity: Mps1 inhibition leads to a decrease in the activity of Aurora B kinase, another crucial regulator of mitosis. This is observed through reduced phosphorylation of Aurora B substrates such as Histone H3 at serine 10.[3]

-

Increased Multipolar Mitosis in Cancer Cells: In cancer cells with extra centrosomes, inhibition of Mps1 by this compound increases the frequency of multipolar mitoses, leading to catastrophic cell division and cell death.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Mps1 Kinase Assay (Lanthascreen™)

This assay measures the ability of this compound to inhibit the enzymatic activity of Mps1 in a purified system. The Lanthascreen™ technology is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

-

Recombinant Mps1 kinase (e.g., ~40 nM final concentration)

-

ATP (e.g., 1 µM final concentration)

-

Fluorescently labeled substrate (e.g., 200 nM AF-647 E4Y)

-

This compound

-

Lanthascreen™ Tb-labeled anti-phospho-substrate antibody

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well assay plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add this compound dilutions.

-

Add a mixture of Mps1 kinase and the fluorescently labeled substrate to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect phosphorylation by adding the terbium-labeled antibody.

-

Incubate for 60 minutes at room temperature to allow antibody binding.

-

Read the plate on a TR-FRET compatible plate reader.

-

Calculate IC50 values by fitting the data to a dose-response curve.

Cellular Assay for Mad2 Localization

This immunofluorescence-based assay assesses the effect of this compound on the recruitment of Mad2 to kinetochores in cells.

Materials:

-

PtK2 cell line stably expressing HsMad2-EYFP

-

This compound

-

Nocodazole (optional)

-

Formaldehyde or Methanol for fixation

-

Triton X-100 for permeabilization

-

Primary antibody against Mad2 (if not using a fluorescently tagged protein)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed PtK2-HsMad2-EYFP cells on coverslips.

-

Treat cells with this compound (e.g., 10 µM) or DMSO as a control for a specified duration. Optionally, co-treat with nocodazole to induce mitotic arrest and enrich for cells with unattached kinetochores.

-

Fix the cells with 4% paraformaldehyde or ice-cold methanol.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS.

-

If not using a fluorescently tagged Mad2, incubate with a primary antibody against Mad2.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the DNA with DAPI.

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Quantify the fluorescence intensity of Mad2 at kinetochores. A significant decrease in Mad2 signal at kinetochores is expected in this compound treated cells compared to the control.[3]

Western Blot Analysis of Aurora B Activity

This method measures the phosphorylation status of Aurora B substrates as a readout for its kinase activity in cells treated with this compound.

Materials:

-

HeLa or U2OS cells

-

This compound

-

Paclitaxel (Taxol) to enrich for mitotic cells

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-phospho-Aurora B (Thr232), anti-total Aurora B, anti-total Histone H3, and a loading control (e.g., anti-GAPDH or anti-tubulin).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Plate HeLa or U2OS cells and allow them to adhere.

-

Treat cells with paclitaxel to synchronize them in mitosis.

-

Add this compound at various concentrations to the synchronized cells for a defined period.

-

Harvest and lyse the cells in lysis buffer.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

A dose-dependent decrease in the phosphorylation of Histone H3 (Ser10) and Aurora B (Thr232) is expected with increasing concentrations of this compound.[3]

Conclusion

This compound is a powerful and selective chemical probe for investigating the multifaceted roles of Mps1 kinase in cell cycle regulation. Its ability to potently inhibit Mps1 allows for the precise dissection of the spindle assembly checkpoint and its downstream consequences. The detailed chemical, biochemical, and cellular characterization provided in this guide, along with the experimental protocols, will aid researchers in utilizing this compound to further our understanding of mitotic control and to explore its potential as a therapeutic agent in oncology. The provided diagrams and structured data are intended to serve as a quick and comprehensive reference for laboratory use.

References

Mps1-IN-1: A Technical Guide to Kinase Selectivity and Off-Target Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mps1 (Monopolar spindle 1), also known as TTK (Threonine and Tyrosine Kinase), is a dual-specificity protein kinase that plays a pivotal role in the spindle assembly checkpoint (SAC). The SAC is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis by preventing the premature separation of sister chromatids.[1][2][3] Dysregulation of Mps1 activity is linked to chromosomal instability, a hallmark of many cancers, making it an attractive therapeutic target.[4][5][6] Mps1-IN-1 is a potent, selective, and ATP-competitive small molecule inhibitor of Mps1 kinase.[7][8] This technical guide provides a comprehensive overview of the kinase selectivity and off-target profile of this compound, complete with detailed experimental methodologies and visual representations of key cellular pathways and workflows.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of Mps1. As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of the Mps1 kinase domain, preventing the phosphorylation of its downstream substrates.[7][8] The primary function of Mps1 in the spindle assembly checkpoint is to phosphorylate its substrates at the kinetochores of unattached chromosomes. This initiates a signaling cascade that leads to the recruitment of other checkpoint proteins, including Mad1 and Mad2, ultimately forming the Mitotic Checkpoint Complex (MCC).[2][7][9] The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, thereby preventing the degradation of securin and cyclin B and delaying the onset of anaphase.[1] By inhibiting Mps1, this compound disrupts this signaling cascade, leading to a failure to establish or maintain the mitotic checkpoint, even in the presence of spindle poisons like nocodazole.[7][10] This results in premature entry into anaphase, chromosome missegregation, aneuploidy, and ultimately, cell death.[2][7]

Kinase Selectivity and Off-Target Profile

The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. This compound has been profiled against a large panel of kinases to determine its selectivity.

On-Target Potency

This compound demonstrates potent inhibition of Mps1 kinase activity. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Ki) are key metrics for its on-target potency.

| Target | Potency (IC50) | Potency (Ki) | Assay Type |

| Mps1 (TTK) | 367 nM[7][8][11] | 27 nM[8][11] | In vitro kinase assay, KinomeScan |

Off-Target Profile

Kinome-wide screening has revealed that this compound is a relatively selective inhibitor. However, at higher concentrations, it can interact with other kinases. The most significant off-targets are listed below.

| Off-Target | Potency (Ki) |

| ALK | 21 nM[11] |

| LTK | 29 nM[11] |

| PYK2 | 280 nM[11] |

| FAK | 440 nM[11] |

| INSR | 470 nM[11] |

| IGF1R | 750 nM[11] |

| ERK2 | 900 nM[11] |